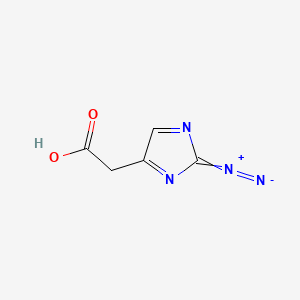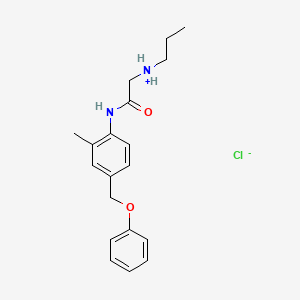
6,8-Dichloro-2-phenyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-2-phenyl-4-quinolinol is a heterocyclic organic compound with the molecular formula C15H9Cl2NO and a molecular weight of 290.14 g/mol It is known for its unique chemical structure, which includes a quinoline backbone substituted with chlorine atoms at positions 6 and 8, and a phenyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-phenyl-4-quinolinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylquinoline with chlorinating agents to introduce chlorine atoms at the desired positions . The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dichloro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydroxide, ammonia; reactions often conducted in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
6,8-Dichloro-2-phenyl-4-quinolinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-2-phenyl-4-quinolinol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with DNA replication . The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
Comparación Con Compuestos Similares
- 5,7-Dichloro-2-phenyl-4-quinolinol
- 5,8-Dichloro-2-phenyl-4-quinolinol
- 6,7-Dichloro-2-phenyl-4-quinolinol
- 7,8-Dichloro-2-phenyl-4-quinolinol
Comparison: 6,8-Dichloro-2-phenyl-4-quinolinol is unique due to the specific positions of the chlorine atoms on the quinoline ring. This structural arrangement can influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Propiedades
Número CAS |
1070879-80-9 |
|---|---|
Fórmula molecular |
C15H9Cl2NO |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
6,8-dichloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9Cl2NO/c16-10-6-11-14(19)8-13(9-4-2-1-3-5-9)18-15(11)12(17)7-10/h1-8H,(H,18,19) |
Clave InChI |
QYXNBKMHCCIJKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



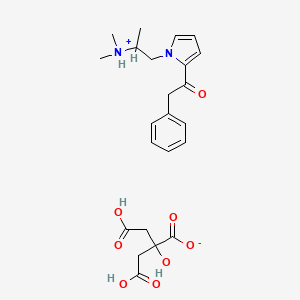
![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
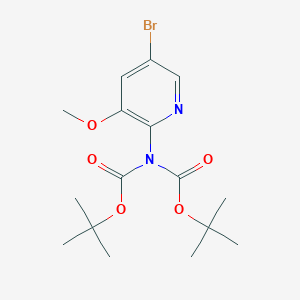

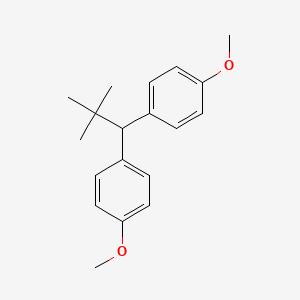
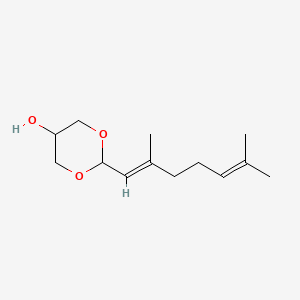
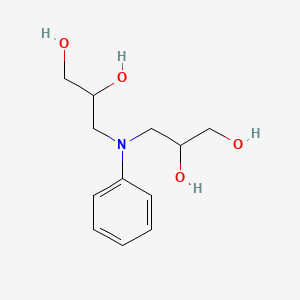
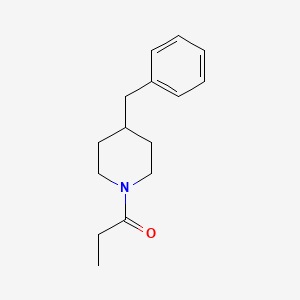
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
